dimethyl 5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
Overview
Description
Dimethyl 5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a useful research compound. Its molecular formula is C17H15Cl2NO4 and its molecular weight is 368.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Evaluation of Antileukemic Activity
Dimethyl 5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate and its derivatives have been synthesized and evaluated for their antileukemic activity. In a study by Ladurée et al. (1989), the treatment of N-(2-furoyl)proline or N-thenoylprolines and N-(2-thenoyl)thiazolidine-4-carboxylic acid with acetic anhydride and dimethyl acetylenedicarboxylate resulted in the creation of 5-substituted derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate. The antileukemic activity of these compounds was investigated on leukemia L1210 in vivo, with some compounds showing promising results comparable to mitomycin (Ladurée et al., 1989).
Synthesis of Key Intermediates in Drug Synthesis
The compound and its derivatives are also key intermediates in the synthesis of other drugs. For instance, Rádl et al. (2009) described an efficient synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a critical intermediate in the synthesis of licofelone, an anti-inflammatory drug undergoing phase-III clinical studies (Rádl et al., 2009).
Enzyme Inhibition Properties
Research by Laufer et al. (1994) highlights the pharmacological profile of a pyrrolizine derivative, which is a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase. This derivative has demonstrated a range of activities in animal experiments, including antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative effects (Laufer et al., 1994).
Antileukemic Activity of Derivatives
Another study by Anderson and Corey (1977) explored the synthesis and antileukemic activity of 5-substituted 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine diesters. They reported significant antileukemic activity in their in vivo P-388 assay for most of the diesters synthesized (Anderson & Corey, 1977).
Properties
IUPAC Name |
dimethyl 3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-23-16(21)13-12-4-3-7-20(12)15(14(13)17(22)24-2)9-5-6-10(18)11(19)8-9/h5-6,8H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXQDXRJRGHDDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313214 | |
Record name | 11J-560S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62522-87-6 | |
Record name | NSC267698 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11J-560S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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